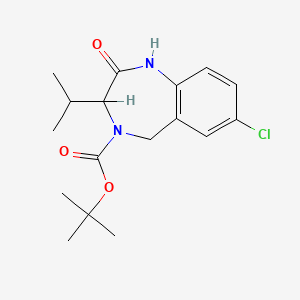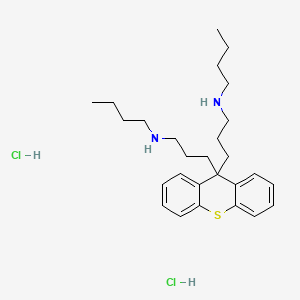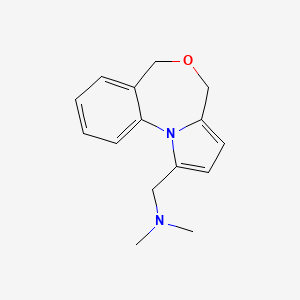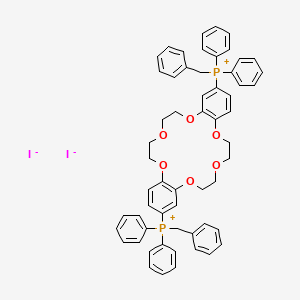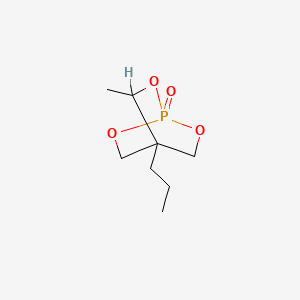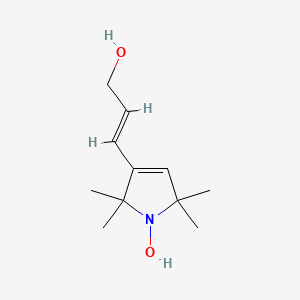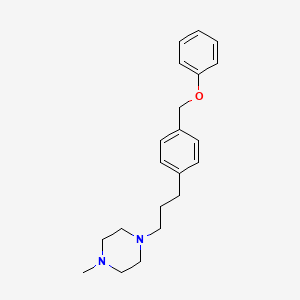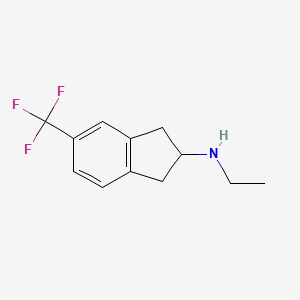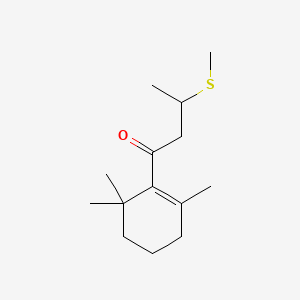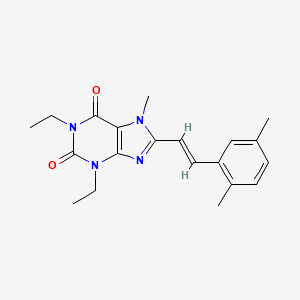
Chromous sulfate pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromous sulfate pentahydrate, also known as chromium(II) sulfate pentahydrate, is an inorganic compound with the chemical formula CrSO₄·5H₂O. It is a blue crystalline solid that dissolves readily in water. This compound is known for its ability to act as a reducing agent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromous sulfate pentahydrate can be synthesized by treating chromium metal with aqueous sulfuric acid. The reaction is as follows: [ \text{Cr} + \text{H}_2\text{SO}_4 + 5 \text{H}_2\text{O} \rightarrow \text{CrSO}_4·5\text{H}_2\text{O} + \text{H}_2 ] This reaction produces this compound and hydrogen gas .
Another method involves the reaction of sulfate salts with chromium(II) acetate or the reduction of chromium(III) sulfate with zinc .
Industrial Production Methods
In industrial settings, this compound is often produced through the reduction of chromium(III) sulfate using zinc. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Chromous sulfate pentahydrate undergoes various types of chemical reactions, including:
Oxidation: It is easily oxidized by air to form chromium(III) species.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in ligand exchange reactions where water molecules in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen.
Reduction: Commonly used in the presence of organic substrates.
Substitution: Typically involves other ligands in aqueous solutions.
Major Products Formed
Oxidation: Chromium(III) sulfate.
Reduction: Various reduced organic compounds.
Substitution: Complexes with different ligands.
Applications De Recherche Scientifique
Chromous sulfate pentahydrate has several scientific research applications:
Mécanisme D'action
Chromous sulfate pentahydrate exerts its effects primarily through its ability to act as a reducing agent. In biological systems, chromium is involved in the metabolism of glucose, insulin, and blood lipids. It potentiates insulin signaling cascades by affecting effector molecules downstream of the insulin receptor . This involves the phosphorylation of multiple intracellular domains and protein kinases, ultimately promoting the translocation of glucose transporter-4 vesicles to the cell surface and regulating glucose uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) sulfate: An inorganic compound with the formula Cr₂(SO₄)₃.
Copper(II) sulfate pentahydrate: Similar in structure to chromous sulfate pentahydrate, but with copper instead of chromium.
Uniqueness
This compound is unique due to its specific oxidation state (chromium(II)) and its ability to act as a reducing agent. Its paramagnetic properties and interactions with biological molecules also distinguish it from other similar compounds .
Propriétés
Numéro CAS |
15928-77-5 |
|---|---|
Formule moléculaire |
CrH10O9S |
Poids moléculaire |
238.14 g/mol |
Nom IUPAC |
chromium(2+);sulfate;pentahydrate |
InChI |
InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |
Clé InChI |
OIXWARAASUSANH-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


